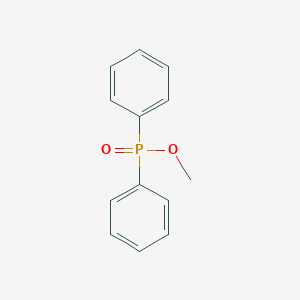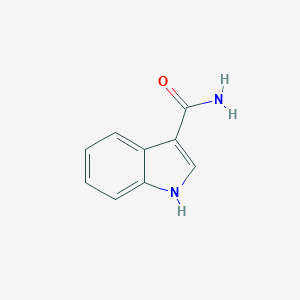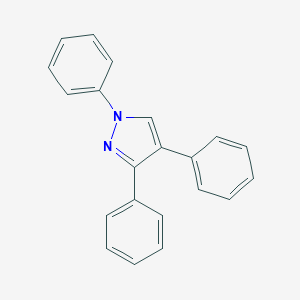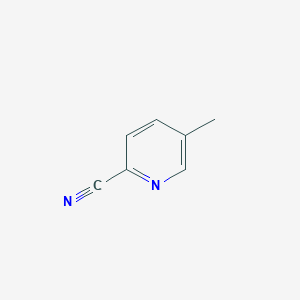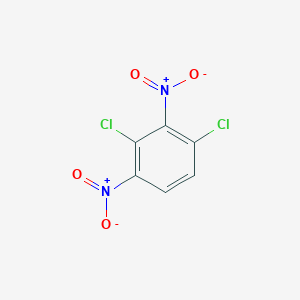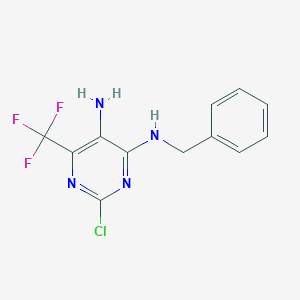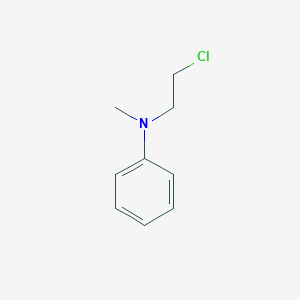
Pollinastanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pollinastanol is a type of steroid that is found in plants and is known for its potential benefits in the field of medicine and research. It is a type of steroidal sapogenin, which is a type of steroid that is found in plants. Pollinastanol is known for its anti-inflammatory, anti-cancer, and anti-oxidant properties.
Applications De Recherche Scientifique
Biosynthesis and Cholesterol Conversion
Pollinastanol has been studied for its role in the biosynthesis of cholesterol. Research by Devys, Alcaide, and Barbier (1969) found that pollinastanol is incorporated into cholesterol by tobacco leaves, highlighting its potential involvement in sterol metabolism and biosynthesis pathways in plants (Devys, Alcaide, & Barbier, 1969).
Liquid Crystalline Properties
Atallah and Nicholas (1973) explored the liquid crystalline properties of pollinastanol, noting its ability to exhibit cholesteric and smectic mesophases when esterified with certain fatty acids. This unique property is attributed to its distinctive structure, which may have implications for materials science and the understanding of naturally occurring liquid crystals (Atallah & Nicholas, 1973).
Stereoselective Synthesis
The stereoselective synthesis of pollinastanol's A, B, C-ring system was demonstrated by Kametani et al. (1986), which could have significance in synthetic chemistry and the production of complex sterol-like molecules (Kametani, Toya, Tsubuki, Kawai, & Honda, 1986).
Structural Determination
Ducruix and Pascard-Billy (1976) determined the crystal structure of pollinastanol acetate, providing valuable insights into the molecular structure of this sterol, which is essential for understanding its biochemical and physical properties (Ducruix & Pascard-Billy, 1976).
Intestinal Absorption Studies
Zhang Guanqun (2011) studied the in-vivo intestinal absorption of pollinastanol in rats, comparing it with other sterols. This research is crucial for understanding the metabolic fate and potential health impacts of dietary sterols, including pollinastanol (Zhang Guanqun, 2011).
Chemotaxonomic Value in Trigonella
Brenac and Sauvaire (1996) explored the chemotaxonomic value of sterols, including pollinastanol, in the genus Trigonella. Their research helps in the classification and understanding of plant species based on chemical composition (Brenac & Sauvaire, 1996).
Propriétés
Numéro CAS |
1912-66-9 |
|---|---|
Nom du produit |
Pollinastanol |
Formule moléculaire |
C28H48O |
Poids moléculaire |
400.7 g/mol |
Nom IUPAC |
(1S,3R,6S,8S,11S,12S,15R,16R)-12,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C28H48O/c1-19(2)7-6-8-20(3)23-12-13-26(5)24-10-9-21-17-22(29)11-14-27(21)18-28(24,27)16-15-25(23,26)4/h19-24,29H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25-,26+,27-,28+/m1/s1 |
Clé InChI |
HXQRIQXPGMPSRW-WVVGHYSUSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5)O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5)O)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5)O)C)C |
melting_point |
111-112°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





